7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its molecular formula is C₂₅H₂₂Cl₂N₂O₄, with an average molecular mass of 485.361 g/mol and a monoisotopic mass of 484.095663 g/mol . The structure includes two chlorine atoms at positions 7 and 9, a phenyl group at position 2, and a 3,4-dimethoxyphenyl substituent at position 3.
Properties
Molecular Formula |
C24H20Cl2N2O3 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
7,9-dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H20Cl2N2O3/c1-29-21-9-8-15(10-22(21)30-2)24-28-20(13-19(27-28)14-6-4-3-5-7-14)17-11-16(25)12-18(26)23(17)31-24/h3-12,20,24H,13H2,1-2H3 |
InChI Key |
KZBRYFTWGZIAAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate chlorinated phenyl derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Halogenation or nitration reactions can introduce new substituents into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Chlorine, bromine, nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazolo[1,5-c][1,3]benzoxazine derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent variations and their biochemical implications:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-c][1,3]benzoxazine Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound likely enhances interactions with aromatic residues in cholinesterase enzymes, as supported by docking studies of benzoxazine analogs .
Halogen Substitutions :
- Bromine substitution (e.g., 7,9-dibromo analog) increases molecular weight and polarizability, which may enhance halogen bonding but requires further study .
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., 2-methyl-5-one) are synthetically accessible but show reduced potency compared to the target compound .
Research Findings and Implications
- Cholinesterase Inhibition : The target compound’s six-membered benzoxazine core and dimethoxyphenyl group position it as a candidate for neurodegenerative disease research, though direct activity data are pending .
- Metabolic Stability : Fluorine-substituted analogs (e.g., 4-fluorophenyl) may offer improved pharmacokinetic profiles due to decreased oxidative metabolism .
Biological Activity
7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a notable chemical structure that includes dichloro and dimethoxy substituents. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C24H20Cl2N2O3
- Molecular Weight : 455.3 g/mol
- CAS Number : 383903-75-1
Biological Activity
Research indicates that 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The presence of chlorine and methoxy groups likely enhances its interaction with biological targets.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to cancer and inflammation.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Interaction with DNA : The compound may form adducts with DNA or interfere with DNA repair mechanisms.
- Modulation of Signaling Pathways : It could alter signaling pathways associated with cell growth and apoptosis.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique aspects of 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7,9-Dichloro-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Contains both chlorophenyl and dimethoxy groups | Different substitution pattern on phenyl ring |
| 7-(4-methoxyphenyl)-2-(3-chlorophenyl)-pyrazolo[1,5-c][1,3]benzoxazine | Lacks dichloro substitutions | Simpler substitution pattern |
| 7-(2-chlorophenyl)-2-(4-methoxyphenyl)-pyrazolo[1,5-c][1,3]benzoxazine | Contains a single chlorine atom | Less complex than the target compound |
Case Studies
Several case studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines at micromolar concentrations. The results indicated a dose-dependent response.
- Animal Models : In vivo studies using murine models have shown that administration of the compound reduced tumor growth compared to control groups. Further investigations are needed to elucidate the underlying mechanisms.
Future Research Directions
Further research is essential to fully understand the biological activity and therapeutic potential of 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. Areas for future investigation include:
- Mechanistic Studies : Detailed studies on how this compound interacts with specific molecular targets.
- Clinical Trials : Evaluation of safety and efficacy in clinical settings to assess its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
